molecular formula C7H12O2 B073780 2,2-Dimethyltetrahydropyran-4-one CAS No. 1194-16-7

2,2-Dimethyltetrahydropyran-4-one

Cat. No.: B073780
CAS No.: 1194-16-7
M. Wt: 128.17 g/mol
InChI Key: BWMNOXJVRHGUQM-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydropyran-4-one is an organic compound with the molecular formula C7H12O2. It is a heterocyclic compound featuring a tetrahydropyran ring with two methyl groups at the 2-position and a ketone group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

2,2-Dimethyltetrahydropyran-4-one can be synthesized through several methods. One common synthetic route involves the hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one using a palladium-on-charcoal catalyst in ethanol. The reaction is carried out under an atmosphere of hydrogen for several hours, resulting in the formation of this compound with a yield of approximately 74% . Industrial production methods often utilize similar catalytic hydrogenation processes to achieve high yields and purity.

Chemical Reactions Analysis

2,2-Dimethyltetrahydropyran-4-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

2,2-Dimethyltetrahydropyran-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,2-Dimethyltetrahydropyran-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2-dimethyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMNOXJVRHGUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365056
Record name 2,2-Dimethyltetrahydropyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-16-7
Record name 2,2-Dimethyltetrahydropyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyltetrahydropyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Mesityl oxide (11.6 mmol) and aqueous formaldehyde (11.6 mmol) were combined and heated at 165° C. for 2 hours. The reaction mixture was cooled, partitioned between ethyl acetate and brine, dried over sodium sulfate and evaporated to an oil. The crude reaction product was subjected to flash column chromatography (silica gel) eluting with ethyl acetate-hexane (1:9) to give an oil. The oil was dissolved in chloroform (250 ml), amberlyst 15 resin (11 g) was added and the mixture stirred for about 16 hours. Filtration and evaporation yielded the crude product which was subjected to flash column chromatography (silica gel) eluting with diethyl ether-hexane (1:9) to give the desired product.
Quantity
11.6 mmol
Type
reactant
Reaction Step One
Quantity
11.6 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key chemical reactions 2,2-Dimethyltetrahydropyran-4-one can undergo?

A1: this compound exhibits interesting reactivity, particularly in photochemical transformations. For instance, when exposed to UV light in methanol, it can undergo a variety of reactions, leading to the formation of different products. The presence of titanium tetrachloride (TiCl4) significantly influences the reaction pathway and product distribution. [, ]

Q2: Can this compound be used as a building block for synthesizing other heterocyclic compounds?

A2: Yes, this compound serves as a valuable starting material in the synthesis of various heterocyclic systems. Researchers have successfully utilized it to create new derivatives of pyrano[3,4-c]pyridines [], thieno[2,3-b]pyridines [], and O-pyrimidinyloximes []. These compounds hold potential for various applications, including medicinal chemistry.

Q3: Are there any specific structural features of this compound that contribute to its reactivity?

A3: The presence of the carbonyl group at the 4-position of the tetrahydropyran ring significantly influences the reactivity of this compound. This carbonyl group can undergo nucleophilic addition reactions and participate in various cyclization reactions, facilitating the formation of fused heterocyclic systems. [, ]

Q4: Have any studies investigated the biological activity of compounds derived from this compound?

A4: While the provided research primarily focuses on the synthesis and chemical transformations of this compound derivatives, some studies have explored the antitumor properties of spirocyclic 1,3-diazaadamantanes synthesized using this compound. [] This suggests potential applications in medicinal chemistry and drug discovery.

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